![molecular formula C9H9FO2 B1312792 3-Ethyl-4-fluorobenzoic acid CAS No. 847862-92-4](/img/structure/B1312792.png)
3-Ethyl-4-fluorobenzoic acid
Overview
Description
3-Ethyl-4-fluorobenzoic acid is a derivative of benzoic acid carboxylic acid . It is a white to light yellow crystal powder that poses a significantly acidic nature . It is used as an intermediate in organic synthesis and pharmaceutical intermediates .
Synthesis Analysis
The synthesis of 3-Ethyl-4-fluorobenzoic acid can be achieved via the Schiemann reaction, in which a 4-aminobenzoic acid, protected as the ethyl ester, is diazotised and then fluoride introduced using tetrafluoroborate . Hydrolysis of the ester converts it back to the free acid .Molecular Structure Analysis
The molecular structure of 3-Ethyl-4-fluorobenzoic acid is represented by the InChI code1S/C9H9FO2/c1-2-6-5-7 (9 (11)12)3-4-8 (6)10/h3-5H,2H2,1H3, (H,11,12)
. The molecular weight of this compound is 168.17 . Physical And Chemical Properties Analysis
3-Ethyl-4-fluorobenzoic acid is a white to light yellow crystal powder . It has a significantly acidic nature .Scientific Research Applications
Intermediate in Organic Synthesis
“3-Ethyl-4-fluorobenzoic acid” could potentially be used as an intermediate in organic synthesis . This means it could be used in the production of a variety of other chemical compounds.
Production of Fluorinated Compounds
Due to its fluorine component, “3-Ethyl-4-fluorobenzoic acid” could be used in the production of fluorinated compounds . Fluorinated compounds have a wide range of applications, including in the pharmaceutical and agrochemical industries .
Anti-Cancer Applications
Fluorinated compounds, such as “3-Ethyl-4-fluorobenzoic acid”, have been used in the development of anti-cancer treatments . The fluorine component can help to increase the efficacy of these treatments .
Anti-Viral Applications
Similarly, fluorinated compounds have also been used in the development of anti-viral treatments . The unique properties of fluorine can help to enhance the effectiveness of these treatments .
Anti-Infection Applications
Fluorinated compounds have been used in the development of treatments for various infections . The presence of fluorine can help to increase the potency of these treatments .
Environmental Remediation
Fluorinated compounds, such as “3-Ethyl-4-fluorobenzoic acid”, could potentially be used in environmental remediation efforts . These compounds could be used to help break down other harmful chemicals in the environment .
Mechanism of Action
Target of Action
It’s known that benzoic acid derivatives often interact with various enzymes and receptors in the body .
Mode of Action
The exact mode of action of 3-Ethyl-4-fluorobenzoic acid is not well-documented. As a derivative of benzoic acid, it may share similar properties and interactions. Benzoic acid derivatives are often involved in hydrogen bonding and hydrophobic interactions with their targets .
Biochemical Pathways
3-Ethyl-4-fluorobenzoic acid may be metabolized via pathways similar to those of other benzoic acid derivatives. For instance, 3-fluorobenzoic acid, a related compound, is known to be metabolized by Sphingomonas sp. HB1 via the benzoate-degrading pathway .
Pharmacokinetics
The compound’s physical properties, such as its molecular weight (16817) and solid physical form , may influence its bioavailability.
Result of Action
Benzoic acid derivatives often have diverse biological activities, including antimicrobial, anti-inflammatory, and antifungal effects .
properties
IUPAC Name |
3-ethyl-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO2/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNPXEOUMUXBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464305 | |
Record name | 3-ethyl-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-fluorobenzoic acid | |
CAS RN |
847862-92-4 | |
Record name | 3-ethyl-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00464305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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